Einecs 275-470-5

Description

Contextualization of Einecs 275-470-5 within Advanced Chemical Sciences

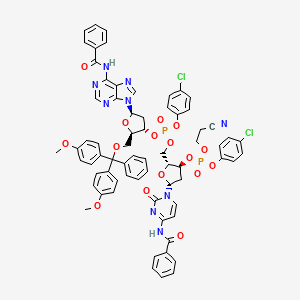

The chemical substance designated by the EINECS number 275-470-5 is chemically known as 2,2,4,4,6,6-Hexachloro-2λ⁵,4λ⁵,6λ⁵-cyclotri(phosphazene), often referred to as hexachlorocyclotriphosphazene (HCCP). This compound is a cornerstone molecule in the field of inorganic heterocyclic chemistry. It belongs to a class of compounds called phosphazenes, which are characterized by a backbone of alternating phosphorus and nitrogen atoms. rsc.orgnih.gov

HCCP is a cyclic trimer, meaning it consists of a six-membered ring of three phosphorus and three nitrogen atoms. Each phosphorus atom, which is in a pentavalent state (λ⁵), is bonded to two chlorine atoms. scribd.com The significance of HCCP in advanced chemical sciences lies in the high reactivity of its phosphorus-chlorine (P-Cl) bonds. nih.govacs.org These bonds can be readily substituted by a vast array of nucleophiles, allowing for the introduction of various organic or organometallic side groups. nih.gov This synthetic versatility enables the creation of a large library of tailored molecules with specific properties, making cyclophosphazenes like HCCP crucial building blocks in polymer chemistry, materials science, and catalysis. rsc.orgnumberanalytics.com

The bonding within the phosphazene ring itself is a subject of scientific interest, involving a degree of electron delocalization across the P-N-P segments, which contributes to the unique properties of these materials. rsc.org The ability to precisely modify the structure by replacing chlorine atoms allows researchers to fine-tune characteristics such as thermal stability, flame retardancy, and biocompatibility. rsc.orgnih.gov

Historical Trajectories and Milestones in the Study of Related Structural Motifs

The history of phosphazene chemistry began in the 19th century. A pivotal moment was the first synthesis of a white, crystalline product from the reaction of phosphorus pentachloride and ammonia (B1221849) by Liebig and Wöhler in 1834. nih.govscribd.com While they isolated the compound, its correct empirical formula, NPCl₂, was proposed later, and its cyclic trimeric structure, (NPCl₂)₃, was suggested by Stokes in 1895. nih.govscribd.com

For many years, these compounds were largely academic curiosities. A significant breakthrough that propelled the field forward occurred in the mid-1960s with the work of Allcock, Kugel, and Valan. scribd.comacs.org They developed a method for the controlled ring-opening polymerization of hexachlorocyclotriphosphazene to produce high molecular weight, linear poly(dichlorophosphazene). scribd.com This polymer was soluble in certain organic solvents, which, combined with the reactivity of the P-Cl groups, allowed for the synthesis of a wide variety of hydrolytically stable organo-substituted polyphosphazenes. scribd.com This discovery marked the birth of a major class of inorganic-organic hybrid polymers.

Interactive Data Table: Key Historical Milestones in Phosphazene Chemistry

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1834 | First synthesis of a chlorophosphazene product. nih.govscribd.com | Liebig and Wöhler | Marked the discovery of the phosphazene class of compounds. |

| 1895 | Proposal of the cyclic structure for (NPCl₂)₃. scribd.com | Stokes | Correctly identified the fundamental ring structure of HCCP. |

| 1966 | Controlled synthesis of soluble high molecular weight poly(dichlorophosphazene). scribd.com | Allcock, Kugel, and Valan | Opened the field to the creation of a vast array of stable phosphazene polymers with diverse side groups. |

Identification of Current Academic Research Gaps and Opportunities Pertaining to Complex Phosphorus- and Nitrogen-Containing Organochlorine Compounds

Despite a rich history and broad utility, the field of complex phosphorus- and nitrogen-containing organochlorine compounds like HCCP still presents significant research gaps and opportunities. nih.govdntb.gov.ua

Current Research Gaps:

Selective Synthesis: Achieving precise and selective substitution of the chlorine atoms on the phosphazene ring remains a significant synthetic challenge. Developing methodologies for creating asymmetrically substituted derivatives with controlled patterns is an ongoing area of research.

Structure-Property Relationship: While thousands of phosphazene derivatives have been created, a deep, predictive understanding of how specific side groups influence the final material's properties is still incomplete. rsc.org More systematic studies are needed to build robust models for designing materials with desired functionalities.

Sustainable Chemistry: Traditional synthesis of phosphazene derivatives often relies on organochlorine compounds and solvents, which raises environmental concerns. researchgate.net There is a pressing need to develop "green" and more sustainable synthetic pathways that are more eco-friendly. researchgate.netrsc.org

Computational Modeling: The development of accurate computational models that can predict reaction outcomes and material properties is an area that requires more attention. acs.org Enhanced predictive power would accelerate the discovery of novel compounds and reduce reliance on trial-and-error experimentation. rsc.org

Research Opportunities:

Advanced Materials: The inherent properties of the phosphazene backbone, such as fire resistance and high thermal stability, make these compounds excellent candidates for high-performance materials. rsc.orgnumberanalytics.com Opportunities exist in developing advanced polymers for aerospace, flame-retardant composites, and biomedical devices like drug delivery systems and bioerodible polymers. rsc.orgnih.govnih.gov

Catalysis and Coordination Chemistry: Cyclophosphazenes can serve as scaffolds for designing unique ligands for metal complexes. nih.gov Exploring their application in catalysis, including organometallic and polymerization catalysis, is a promising avenue. nih.govnih.gov

Energy Applications: The potential for phosphazene-based materials in energy storage and conversion is a significant area of opportunity. rsc.orgnumberanalytics.com Research into their use as solid polymer electrolytes for batteries and fuel cells is actively being pursued. rsc.orgnih.gov

Environmental Remediation: While some organochlorine compounds are pollutants, functionalized phosphazenes are being explored for environmental applications, such as extractants for metal ions. nih.govunt.edu

Table of Compound Names

| Einecs Number | Chemical Name | Common Abbreviation |

| 275-470-5 | 2,2,4,4,6,6-Hexachloro-2λ⁵,4λ⁵,6λ⁵-cyclotri(phosphazene) | HCCP |

| Not Applicable | Phosphorus pentachloride | PCl₅ |

| Not Applicable | Poly(dichlorophosphazene) | PDCP |

| Not Applicable | Poly(organophosphazenes) | Not Applicable |

Properties

CAS No. |

71459-60-4 |

|---|---|

Molecular Formula |

C69H61Cl2N9O16P2 |

Molecular Weight |

1405.1 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |

InChI |

InChI=1S/C69H61Cl2N9O16P2/c1-86-52-27-19-48(20-28-52)69(47-17-10-5-11-18-47,49-21-29-53(87-2)30-22-49)88-41-58-56(40-62(91-58)80-44-75-63-64(73-43-74-65(63)80)78-67(82)46-15-8-4-9-16-46)96-98(85,94-55-33-25-51(71)26-34-55)90-42-59-57(95-97(84,89-38-12-36-72)93-54-31-23-50(70)24-32-54)39-61(92-59)79-37-35-60(77-68(79)83)76-66(81)45-13-6-3-7-14-45/h3-11,13-35,37,43-44,56-59,61-62H,12,38-42H2,1-2H3,(H,73,74,78,82)(H,76,77,81,83)/t56-,57-,58+,59+,61+,62+,97?,98?/m0/s1 |

InChI Key |

FLXJQCROKCFKGC-CMZLIIHQSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=CC(=NC9=O)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Einecs 275 470 5 and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known and reliable chemical reactions.

For a symmetrical molecule like 1,4-bis(2-propyn-1-yloxy)but-2-yne, the most logical retrosynthetic disconnections are at the C-O bonds of the ether linkages. This is a common and effective strategy for ether synthesis. masterorganicchemistry.comchemistrysteps.com This disconnection points to the Williamson ether synthesis as a primary forward-reaction strategy. wikipedia.orgbyjus.com

The disconnection of the two C-O bonds suggests two key precursor molecules:

1,4-dihalo-but-2-yne (e.g., 1,4-dichloro-but-2-yne or 1,4-dibromo-but-2-yne) as the central electrophilic backbone.

Propargyl alcohol as the nucleophilic precursor, which would be deprotonated to form the corresponding alkoxide.

This leads to a convergent synthesis plan where two equivalents of the propargyl alkoxide react with one equivalent of the 1,4-dihalobutyne. This approach is efficient as it builds the complex target molecule from two simpler fragments in a single key step.

Novel Reaction Pathways and Catalytic Systems for Core Framework Construction

Modern synthetic chemistry seeks to move beyond classical methods to employ novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

Enzyme Catalysis in Stereoselective Synthesis

While the target molecule, 1,4-bis(2-propyn-1-yloxy)but-2-yne, is achiral, the principles of enzyme catalysis are highly relevant for the synthesis of chiral analogues. Biocatalysts, such as enzymes, operate with high regio- and stereoselectivity under mild conditions. mdpi.commdpi-res.com For instance, if a chiral alcohol were used in place of propargyl alcohol, enzymes like lipases could be employed for the kinetic resolution of the racemic alcohol precursor, ensuring that only one enantiomer is incorporated into the final product.

Although the direct enzymatic synthesis of ethers using non-natural substrates is not as common as other transformations, research has explored the use of enzymes like transferases for the formation of C-O bonds. google.comgoogle.com A hypothetical enzymatic approach could involve a transferase capable of recognizing a propargyl moiety and catalyzing its transfer to the butynediol precursor.

Photocatalysis and Electrocatalysis in Complex Molecular Transformations

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often providing unique reactivity and milder conditions compared to traditional thermal methods.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming various chemical bonds. rsc.org In the context of ether synthesis, photocatalytic methods have been developed for C-O bond formation, often involving the generation of radical intermediates. nih.gov For instance, a photocatalytic approach could be envisioned for coupling aryl bromides with alcohols. nih.gov While not directly applicable to the aliphatic backbone of the target molecule, related photocatalytic methods could be developed for the functionalization of C(sp³)–H bonds in ether precursors, offering novel pathways to analogues. researchgate.net

Electrocatalysis: Electrosynthesis offers a sustainable alternative to reagent-based oxidation and reduction. Electrocatalytic methods can be applied to the formation of C-C and C-X (where X is a heteroatom) bonds. rsc.orgchemrxiv.org The generation of alkoxides for the Williamson ether synthesis can be performed electrochemically. More advanced electrocatalytic systems could potentially mediate the direct coupling of alcohols with activated substrates, minimizing the use of stoichiometric bases and reagents. oaepublish.com

Mechanochemical Approaches for Bond Formation

Mechanochemistry uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. This "green" chemistry approach can lead to faster reaction times, different product selectivities, and access to reactions that are difficult in solution. The Williamson ether synthesis can be adapted to mechanochemical conditions, potentially offering a more sustainable and efficient route to 1,4-bis(2-propyn-1-yloxy)but-2-yne by grinding the solid reactants (e.g., the sodium salt of propargyl alcohol and 1,4-dibromo-but-2-yne) together, possibly with a catalytic amount of a phase-transfer catalyst.

Process Optimization Strategies for Enhanced Efficiency and Selectivity in Synthesis

Optimizing a synthetic process is crucial for its practical application, aiming to maximize yield and selectivity while minimizing costs and waste.

Design of Experiments (DoE) in Reaction Development

Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments to understand the relationship between multiple input variables (factors) and key output variables (responses). thieme-connect.comacs.org Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of factors, revealing not only the effect of individual variables but also their interactions. rsc.orgresearchgate.net This leads to a more comprehensive understanding of the reaction and a more efficient path to optimal conditions. mt.comnih.gov

For the synthesis of 1,4-bis(2-propyn-1-yloxy)but-2-yne via the Williamson ether synthesis, a DoE study could be implemented to optimize the reaction yield. Key factors to investigate could include:

Temperature: The reaction temperature can significantly affect the rate of the SN2 reaction.

Reaction Time: Determining the minimum time required for the reaction to reach completion.

Solvent: The choice of solvent can influence the solubility of reactants and the rate of SN2 reactions.

Base Equivalence: The amount of base used to deprotonate the alcohol can impact the yield and side-product formation.

A 2-level full factorial design could be employed to screen these variables. The table below illustrates a hypothetical experimental design matrix for optimizing the synthesis.

| Run | Temperature (°C) | Time (h) | Base Equiv. | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | 2 | 2.1 | THF | |

| 2 | 60 | 2 | 2.1 | THF | |

| 3 | 25 | 8 | 2.1 | THF | |

| 4 | 60 | 8 | 2.1 | THF | |

| 5 | 25 | 2 | 2.5 | THF | |

| 6 | 60 | 2 | 2.5 | THF | |

| 7 | 25 | 8 | 2.5 | THF | |

| 8 | 60 | 8 | 2.5 | THF | |

| 9 | 25 | 2 | 2.1 | DMF | |

| 10 | 60 | 2 | 2.1 | DMF | |

| 11 | 25 | 8 | 2.1 | DMF | |

| 12 | 60 | 8 | 2.1 | DMF | |

| 13 | 25 | 2 | 2.5 | DMF | |

| 14 | 60 | 2 | 2.5 | DMF | |

| 15 | 25 | 8 | 2.5 | DMF | |

| 16 | 60 | 8 | 2.5 | DMF |

By analyzing the results from these experiments, a statistical model can be built to predict the optimal conditions for maximizing the yield of 1,4-bis(2-propyn-1-yloxy)but-2-yne.

Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large libraries of compounds for drug discovery has spurred the development of automated synthesis platforms and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of numerous molecules, accelerating the identification of lead compounds. For the synthesis of 1,2,4-oxadiazoles, including analogues of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine (B2688138), automated continuous flow systems have emerged as a powerful tool.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless multi-step reactions. acs.orgacs.org A multipurpose mesofluidic flow reactor has been developed as an automated platform for the on-demand synthesis of small molecule libraries. durham.ac.uk This system allows for the rapid screening of reaction parameters and the incorporation of solid-supported reagents to simplify purification. acs.org

The table below summarizes typical parameters and outcomes for the high-throughput synthesis of 1,2,4-oxadiazole (B8745197) derivatives using continuous flow technology, which can be adapted for 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine.

| Parameter | Typical Range/Value | Benefit |

| Reactor Type | Microreactor/Mesofluidic Reactor | Enhanced mixing and heat transfer |

| Flow Rate | 0.1 - 10 mL/min | Precise control over reaction time |

| Temperature | 80 - 200 °C | Accelerated reaction rates |

| Pressure | 1 - 20 bar | Allows for superheated solvents |

| Reagent Delivery | Automated syringe pumps | Accurate and reproducible reagent addition |

| Purification | In-line solid-phase extraction | Simplified workup and purification |

| Throughput | High (many reactions per day) | Rapid library generation |

While specific automated synthesis protocols for 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine are not extensively detailed in the public domain, the general methodologies for 3-aryl-5-amino-1,2,4-oxadiazoles are adaptable. A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the intramolecular cyclization of N-acylguanidines using an oxidant like phenyliodine(III) diacetate (PIDA). rsc.org This method is amenable to automation and high-throughput formats due to its operational simplicity and the ready availability of starting materials. rsc.org

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine and its analogues is critical for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods. mdpi.com

Microwave-assisted synthesis has emerged as a prominent green chemistry technique for the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.govmdpi.com For the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, microwave-assisted methods have been shown to reduce reaction times from hours to minutes. mdpi.com A similar advantage is expected for the synthesis of 1,2,4-oxadiazole isomers.

The synthesis of 3-amino-5-substituted-1,2,4-triazoles, which are structurally related to the target compound, has been achieved using microwave-assisted synthesis under controlled conditions, highlighting a green and straightforward approach. mdpi.com This method often utilizes safer solvents or even solvent-free conditions, further enhancing its green credentials. nih.gov

The use of greener catalysts is another cornerstone of sustainable synthesis. For the synthesis of 1,2,4-oxadiazoles, metal-free catalysts such as graphene oxide (GO) have been explored. nih.gov GO can act as a dual-purpose catalyst, providing both acidic and oxidizing properties, and can be used under environmentally benign conditions. nih.gov The development of protocols using water as a solvent and readily available, non-toxic catalysts is a key goal in the green synthesis of these heterocycles. mdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of 1,2,4-oxadiazole derivatives, which can be applied to the synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine.

| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Example |

| Prevention | Designing syntheses to minimize waste. | One-pot synthesis protocols. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Cyclization reactions with minimal byproduct formation. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Employing non-toxic catalysts and reagents. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. | Developing analogues with improved safety profiles. |

| Safer Solvents and Auxiliaries | Using safer solvents or eliminating them altogether. | Water, ethanol, or solvent-free reactions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis to reduce energy consumption. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. | Exploring bio-based starting materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | Direct functionalization of the oxadiazole core. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Graphene oxide, iodine, or other catalysts. mdpi.comnih.gov |

| Design for Degradation | Designing chemical products to break down into innocuous products at the end of their function. | Not extensively studied for this specific compound. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. | In-line monitoring in continuous flow synthesis. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | Using less volatile and less flammable solvents. |

Molecular and Cellular Mechanism Investigations of Einecs 275 470 5

Exploration of Molecular Targets and Binding Interactions

The investigation into the specific molecular targets and binding interactions of Drometrizole is an emerging area of research. The available data suggests potential interactions with certain biological molecules, though comprehensive characterization is not yet available.

Ligand-Receptor Dynamics at the Sub-Cellular Level

Specific studies detailing the ligand-receptor dynamics of Drometrizole at the sub-cellular level are not extensively documented in publicly available scientific literature. However, some studies suggest that phenolic benzotriazoles, the chemical class to which Drometrizole belongs, may have endocrine-disrupting capabilities. ffcr.or.jpnih.govepa.gov This suggests a potential for interaction with hormone receptors.

One study on zebrafish (Danio rerio) indicated that embryonic exposure to Drometrizole led to decreased fertility in adult fish, possibly through perturbation of male sex steroid synthesis. nih.gov Such an effect implies an interaction with the endocrine system, which could be mediated by binding to hormone receptors such as androgen or estrogen receptors, or by interfering with their function. ffcr.or.jp However, detailed receptor binding assays and kinetic studies to confirm and characterize these interactions for Drometrizole are not yet available.

Enzymatic Modulation and Inhibition Studies

Evidence suggests that Drometrizole may modulate the activity of certain enzymes. In a study involving rats, administration of Drometrizole was found to increase the activity of liver enzymes such as aminopyrine (B3395922) N-demethylase and uridine (B1682114) diphosphate (B83284) (UDP) glucuronosyltransferase. researchgate.net

A study on the Japanese medaka (Oryzias latipes) pointed towards a weak perturbation of steroidogenesis, consistent with a potential antiandrogenic mode of action. nih.gov This could involve the modulation of enzymes critical to the steroid synthesis pathway. In female fish, a significant decrease in the transcripts of cyp11a and cyp19a, genes encoding for key steroidogenic enzymes, was observed in the gonads. nih.gov

Furthermore, a molecular docking study has suggested that Drometrizole (referred to as Benazol P) has the potential to act as an inhibitor of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. researchgate.net However, this is a computational prediction, and experimental validation with kinetic data is required to confirm this inhibitory activity and its mechanism.

Table 1: Summary of Potential Enzymatic Interactions of Drometrizole

| Enzyme/Protein Target | Finding | Study Type | Organism | Citation |

|---|---|---|---|---|

| Aminopyrine N-demethylase | Increased activity | In vivo | Rat | researchgate.net |

| Uridine diphosphate (UDP) glucuronosyltransferase | Increased activity | In vivo | Rat | researchgate.net |

| Steroidogenic enzymes (indicated by cyp11a, cyp19a transcripts) | Potential perturbation (antiandrogenic effect) | In vivo | Japanese medaka | nih.gov |

Cellular Impact and Signaling Pathway Perturbations (Non-Clinical Focus)

The impact of Drometrizole at the cellular level and its ability to perturb signaling pathways is an area where research is still developing.

Investigations of Biomolecular Condensate Formation and Function

There is currently no scientific literature available that investigates the role of Drometrizole in the formation or function of biomolecular condensates.

Analysis of Intracellular Transport and Localization

Studies on the toxicokinetics of Drometrizole provide some insights into its transport and distribution within an organism. Following oral administration in rats, the compound is absorbed, and the highest concentration of its radiolabeled form has been detected in the liver. oecd.org This indicates that the liver is a primary target organ for the distribution of this compound. The predominant excretion route is through urine, suggesting a significant renal pathway. oecd.org However, detailed studies on the specific mechanisms of intracellular transport and localization within liver cells or other cell types have not been reported.

Biophysical Characterization of Einecs 275-470-5 Interactions with Biological Macromolecules

The biophysical characterization of how Drometrizole interacts with biological macromolecules is not well-documented. However, some findings suggest that such interactions do occur.

Structural alerts have been identified for Drometrizole, indicating a potential for protein binding through Michael addition, particularly after autoxidation or skin metabolism. industrialchemicals.gov.au Additionally, one study has reported that Drometrizole binds to human serum albumin, a major transport protein in the blood. researchgate.net The specific nature and strength of this binding, as well as the conformational changes that may result from it, have not been characterized in detail through biophysical methods such as spectroscopy or calorimetry.

Table 2: Physicochemical Properties of Drometrizole

| Property | Value | Citation |

|---|---|---|

| CAS Number | 2440-22-4 | nih.gov |

| Molecular Formula | C13H11N3O | nih.gov |

| Molecular Weight | 225.25 g/mol | nih.gov |

| Melting Point | 129.0 to 133.0 °C | nih.gov |

| Log P (octanol/water) | 4.31 | sci-hub.se |

| Water Solubility | Very low | industrialchemicals.gov.au |

Computational and Theoretical Studies of Einecs 275 470 5

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations serve as the bedrock for understanding the atomic-level behavior of chemical compounds. nih.govnih.gov These powerful computational tools allow researchers to model molecular systems, providing insights into their structural, dynamical, and thermodynamical properties. mdpi.com For a molecule like Einecs 275-470-5, these simulations are crucial for elucidating its fundamental chemical and physical characteristics.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, a key application of computational chemistry, explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels.

For a molecule with multiple rotatable bonds, such as this compound, identifying the most stable conformers is a critical step. This is often achieved by mapping out the potential energy surface, which provides a landscape of all possible conformations and their associated energies. Techniques like density functional theory (DFT) are employed to optimize molecular geometries and calculate the energies of different conformers. mdpi.com

Molecular dynamics simulations further enhance this understanding by introducing the element of time, allowing researchers to observe how the molecule moves and changes its shape under specific conditions. nih.gov This provides a dynamic view of the conformational landscape, revealing the transitions between different energy minima and the flexibility of the molecular structure.

A hypothetical energy landscape for this compound would likely reveal several low-energy conformations, with the isopropyl group and the fluorophenyl group adopting various orientations relative to the indole (B1671886) core. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a clearer picture of the molecule's behavior in a real-world system.

Understanding how a molecule participates in chemical reactions is fundamental to its application and potential development. Quantum mechanical calculations are instrumental in predicting reaction pathways and elucidating the high-energy transition states that govern reaction rates. acs.org

For this compound, theoretical studies could investigate its reactivity towards various reagents. For instance, the amine group in the 2-position of the indole ring is a likely site for reactions such as acylation or alkylation. Computational models can be used to simulate these reactions, calculating the activation energies and reaction enthalpies to predict the most favorable reaction pathways.

By mapping the entire reaction coordinate, from reactants to products through the transition state, researchers can gain a detailed understanding of the reaction mechanism. acs.org This knowledge is invaluable for optimizing reaction conditions in chemical synthesis or for understanding potential metabolic pathways if the compound is considered for biological applications.

The table below illustrates a hypothetical comparison of activation energies for two potential reactions involving this compound, as would be determined by quantum mechanical calculations.

| Reaction Type | Reagent | Calculated Activation Energy (kcal/mol) |

| N-Acylation | Acetyl Chloride | 15.2 |

| N-Alkylation | Methyl Iodide | 18.5 |

This table is for illustrative purposes and does not represent experimentally verified data.

Machine Learning Approaches for Molecular Property Prediction and Design

The integration of machine learning (ML) into chemical research has revolutionized the way scientists predict molecular properties and design new molecules. nextmol.com These data-driven approaches can significantly accelerate the discovery process by learning from vast amounts of chemical data. acs.org

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. wsimg.com Machine learning models, particularly supervised learning algorithms, are adept at identifying these complex relationships from large datasets. nextmol.com

To develop a predictive SAR model for analogues of this compound, a dataset of related compounds with known activities would be required. The chemical structures would be converted into numerical representations, known as molecular fingerprints or descriptors. The ML model would then be trained on this data to learn the correlation between the structural features and the observed activity.

These predictive models can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico screening can dramatically reduce the time and cost associated with drug discovery and materials science.

Generative models represent a cutting-edge application of machine learning in chemistry, capable of designing entirely new molecules with desired properties. acs.org These models learn the underlying patterns and rules of chemical space from a given set of molecules and can then generate novel structures that adhere to these rules.

For a target like this compound, a generative model could be trained on a database of indole-containing compounds with known properties. The model could then be tasked with generating new molecules that are structurally similar to the seed compound but possess optimized properties, such as improved solubility or enhanced biological activity.

Different types of generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), have been successfully applied in this domain. acs.org The output of these models is a list of novel chemical structures, which can then be further evaluated using predictive models and computational chemistry methods before being considered for synthesis.

Data-Driven Insights from Large Chemical Databases for Related Compounds

Large chemical databases, such as those curated by CAS, are invaluable resources for chemical research. cas.org These databases contain a wealth of information on chemical structures, properties, and reactions, which can be mined to gain insights into compounds related to this compound.

By searching these databases for compounds with similar structural motifs, researchers can identify trends in properties and reactivity. For example, an analysis of the database might reveal that indole derivatives with a substituent at the 1-position often exhibit a particular type of biological activity. This information can guide the design of new analogues and inform the interpretation of experimental results.

Data-driven approaches, including statistical analysis and machine learning, can be applied to these large datasets to uncover hidden patterns and correlations that might not be apparent from studying individual compounds in isolation. nextmol.comrsc.org This allows for a more holistic understanding of the chemical space surrounding this compound and its potential applications.

In-Depth Analysis of Environmental Behavior and Transformation Pathways for this compound Reveals Data Scarcity

A comprehensive review of available scientific literature and databases for the chemical compound this compound, identified as 3'-Cytidylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)-2'-deoxyadenylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester (CAS Number: 71459-60-4), has revealed a significant lack of specific data regarding its environmental fate and transformation pathways. Consequently, a detailed, data-driven analysis as requested cannot be provided at this time.

The initial investigation successfully identified the complex chemical structure associated with the Einecs number. However, subsequent targeted searches for its environmental characteristics, including degradation kinetics and transport phenomena, did not yield specific experimental or modeling studies for this particular substance. This scarcity of information prevents the generation of a scientifically robust article with detailed research findings and data tables as outlined in the user's instructions.

The absence of such data is not uncommon for highly specialized laboratory chemicals, which are often produced in small quantities for specific research or synthetic applications. The focus for these compounds typically lies on their synthesis and utility in a controlled environment, rather than their broader environmental impact.

While specific data is unavailable, a general assessment based on the molecular structure of this compound allows for preliminary inferences about its likely environmental behavior. The molecule's large size, complexity, and the presence of multiple functional groups suggest that its environmental transformation would be a multi-faceted process. For instance, the presence of ester and phosphodiester linkages indicates potential susceptibility to hydrolysis. The numerous aromatic rings and chromophoric groups suggest that photodegradation could be a possible transformation pathway. However, the compound's complex structure might also confer a degree of resistance to rapid biodegradation.

Regarding its environmental transport, the high molecular weight and likely low water solubility of this compound would significantly influence its distribution. It would be expected to have a strong tendency to adsorb to soil and sediment, limiting its mobility in aqueous environments. Its vapor pressure is anticipated to be extremely low, minimizing the likelihood of atmospheric transport.

It must be emphasized that these are theoretical considerations based on chemical structure and general principles of environmental science. Without specific research data, it is not possible to provide quantitative measures of degradation rates, partition coefficients, or to construct the detailed data tables requested.

A conclusive and scientifically accurate report on the environmental behavior and transformation pathways of this compound would necessitate dedicated laboratory studies to determine its hydrolytic, photolytic, and biological degradation rates, as well as its adsorption and leaching characteristics in various environmental matrices.

Environmental Behavior and Transformation Pathways of Einecs 275 470 5

Biotransformation Pathways in Environmental Systems

The environmental behavior of Flumioxazin is characterized by rapid transformation through several key pathways, primarily hydrolysis, photolysis, and microbial metabolism. mass.gov These processes prevent the parent compound from persisting long-term in soil or aquatic environments, though its transformation products can exhibit different mobility and persistence profiles. mass.govepa.gov

In terrestrial environments, microbial biotransformation is the principal route of degradation. hc-sc.gc.ca In aquatic systems, Flumioxazin dissipates quickly through a combination of hydrolysis, phototransformation in the sunlit water layer (photic zone), and anaerobic biotransformation. hc-sc.gc.ca The presence of sediment can accelerate degradation by partitioning the compound and its degradates from the water, enhancing microbial action. researchgate.netacs.org

The primary biotransformation reactions involve the cleavage of the molecule at two main points: the opening of the imide ring and the cleavage of the amide linkage that connects the two main structural moieties of the compound. researchgate.netresearchgate.netresearchgate.net

Key Transformation Processes and Half-life

The rate of Flumioxazin transformation is highly dependent on environmental conditions. The half-life (DT₅₀), or the time it takes for 50% of the compound to degrade, varies significantly across different systems, as detailed in the table below.

| Degradation Process | System | Half-life (DT₅₀) | References |

| Biotransformation | Aerobic Soil Metabolism | 11.9 - 26.6 days | researchgate.netresearchgate.netregulations.govusda.gov |

| Anaerobic Aquatic Metabolism | 4.2 - 4.3 hours | epa.govusda.govregulations.gov | |

| Aerobic Aquatic Metabolism | 3 - 5 days | regulations.gov | |

| Abiotic Transformation | Aqueous Photolysis (pH 5-7) | ~1 day | epa.govregulations.govregulations.gov |

| Soil Photolysis | 3.2 - 8.4 days | regulations.govusda.govregulations.gov | |

| Hydrolysis (pH 5) | ~4.2 days | epa.govregulations.gov | |

| Hydrolysis (pH 7) | 16.1 hours - 1 day | epa.govresearchgate.netregulations.gov | |

| Hydrolysis (pH 9) | ~17 minutes (0.01 days) | epa.govresearchgate.netregulations.gov |

This table presents a summary of reported half-life values under various laboratory and field conditions.

Major Transformation Products

The degradation of Flumioxazin leads to the formation of several key metabolites. Under aerobic conditions, the primary pathway involves the hydrolytic cleavage and separation of the main molecular structures to yield APF and THPA. mass.gov In aquatic systems, hydrolysis is a major route of dissipation, generating APF, THPA, and 482-HA, particularly in alkaline waters. mass.govepa.govregulations.gov These transformation products are generally more mobile and persistent than the parent Flumioxazin molecule. epa.govusda.govnoaa.gov

| Transformation Product | Full Chemical Name | Environmental System(s) Where Found | References |

| APF | 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one | Soil, Aquatic (Aerobic & Anaerobic) | mass.govepa.govusda.gov |

| THPA | 3,4,5,6-tetrahydrophthalic acid | Soil, Aquatic (Aerobic & Anaerobic) | mass.govepa.govusda.gov |

| 482-HA | Not specified in sources, referred to by code | Aquatic (primarily from hydrolysis) | mass.govepa.govregulations.gov |

| DAPF | Des-propargyl Flumioxazin | Aquatic (Anaerobic) | mass.gov |

This table lists the major identified transformation products of Flumioxazin.

Under anaerobic aquatic conditions, degradation can proceed further, with APF being reduced to DAPF and subsequent breakdown into more polar fragments, bound residues, and eventual mineralization to methane (B114726) and carbon dioxide. mass.gov

Advanced Analytical Methodologies for Einecs 275 470 5 Research

Spectroscopic Techniques for Structural Elucidation in Complex Mixtures

Advanced NMR and Mass Spectrometry Applications

In the broader context of analyzing related chemical classes, such as naphthoquinone derivatives, advanced techniques like two-dimensional NMR are crucial for assigning proton and carbon signals, especially in complex molecules with multiple chiral centers or extensive proton coupling networks. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be theoretically employed to determine the elemental composition and confirm the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) experiments would be instrumental in proposing fragmentation pathways to aid in the structural confirmation of the parent molecule and the identification of metabolites or degradation products in various matrices. However, no such specific data has been published for Einecs 275-470-5.

Hyphenated Techniques for Trace Analysis

There is no available research detailing the use of hyphenated analytical techniques for the trace analysis of this compound. In principle, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice for detecting and quantifying this compound at trace levels. The selection between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound. Given the potential complexity of its structure, LC-MS, particularly with a triple quadrupole or high-resolution time-of-flight (TOF) mass spectrometer, would likely be the preferred method due to its high sensitivity and selectivity. These techniques are widely applied for trace analysis in environmental, biological, and food matrices, but their specific application to this compound has not been documented in the reviewed sources.

Chromatographic Separations and Quantification in Research Samples

Method Development for High-Resolution Separation

No published studies were found describing the development of high-resolution chromatographic separation methods specifically for this compound. The development of such a method, likely using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), would involve a systematic optimization of several parameters.

Table 1: Hypothetical Parameters for HPLC Method Development

| Parameter | Options | Goal |

|---|---|---|

| Stationary Phase | C18, C8, Phenyl-Hexyl, Chiral Stationary Phases | Achieve optimal retention and selectivity. |

| Mobile Phase | Acetonitrile, Methanol, Water with modifiers (e.g., formic acid, acetic acid, ammonium (B1175870) acetate) | Control elution strength and peak shape. |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) | Optimize separation time and efficiency. |

| Column Temperature | 25 - 50 °C | Influence retention time and selectivity. |

| Detection | UV-Vis (Diode Array Detector), Mass Spectrometry | Ensure sensitive and specific detection. |

The process would involve screening different column chemistries and mobile phase compositions to achieve adequate retention, resolution from potential impurities or matrix components, and symmetric peak shapes. However, no such specific method development data is available for this compound.

Validation of Quantitative Analytical Procedures

Information regarding the validation of quantitative analytical procedures for this compound is not present in the available literature. According to general guidelines, such as those from the International Council for Harmonisation (ICH), any quantitative analytical method would need to be validated for several key parameters to ensure its reliability.

Table 2: Standard Validation Parameters for a Quantitative Analytical Method

| Validation Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Without experimental data, it is not possible to provide the validated performance characteristics of any analytical method for this compound.

Development of Sensors and Detection Systems for Specific Research Applications

No research has been published on the development of specific sensors or detection systems for this compound. The development of a chemical sensor for this compound would likely involve the design of a recognition element that can selectively bind to the molecule. This could be based on principles such as molecularly imprinted polymers (MIPs), aptamers, or specific antibodies. The recognition event would then be transduced into a measurable signal, which could be electrochemical, optical (e.g., fluorescence, colorimetry), or piezoelectric.

For the broader class of naphthoquinones, some research has been conducted on the development of electrochemical and fluorescent sensors for their detection, often leveraging their redox properties or their ability to interact with specific metal ions or biomolecules. rsc.orgresearchgate.net However, no such systems have been specifically designed or tested for this compound.

Regulatory and Policy Implications for Academic Research on Complex Compounds

Navigating Research and Development within REACH and EINECS Frameworks

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a cornerstone of chemical legislation, aiming to protect human health and the environment. shimadzu.eu Substances listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) are considered "phase-in" substances under REACH. europa.eu The compound designated by Einecs 275-470-5, being on this list, is subject to the provisions of REACH. europa.eu

For academic researchers, REACH introduces specific obligations. While scientific research and development are generally exempt from registration for quantities under one tonne per year, this exemption has conditions. europa.eu Product and process orientated research and development (PPORD) can also be exempted from registration for a limited time, provided the risks are adequately controlled. europa.eueuropa.eu

Given the complexity of 3'-Cytidylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)-2'-deoxyadenylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester, it is likely synthesized in small quantities for research purposes. In this context, academic institutions must meticulously document the synthesis, quantities, and potential risks to ensure compliance with REACH exemptions. Should the research progress towards commercialization, a comprehensive registration dossier would be required, including detailed information on the substance's properties and potential hazards. reach.lu

The EINECS inventory serves as a crucial reference, but it is the responsibility of the researchers and their institutions to stay informed about any updates or changes in the regulatory status of the compounds they work with, including potential classification as a Substance of Very High Concern (SVHC). shimadzu.eukemet.com

Illustrative Data Table for REACH Compliance in Academic Research

| Regulatory Aspect | Requirement for Academic Researchers | Example for this compound |

|---|---|---|

| Substance Identification | Accurate identification using CAS, EC number, and IUPAC name. | CAS: 71459-60-4, EC: 275-470-5. |

| Quantity Tracking | Meticulous records of synthesized and used amounts. | Synthesis logs detailing milligram or gram scale production. |

| Research Exemption | Adherence to Scientific Research & Development exemption conditions. | Documentation proving use is for scientific inquiry only. |

| Risk Assessment | Preliminary evaluation of potential hazards. | Initial computational toxicology and in-vitro screening. |

Global Harmonization of Research Guidelines for Novel Chemical Entities

While REACH is a European framework, the globalization of scientific research necessitates an awareness of international guidelines. The push for global harmonization aims to streamline the regulatory process, making it easier for researchers to collaborate and for their findings to be accepted across different jurisdictions.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a key example of such efforts. It provides a standardized framework for classifying chemicals according to their hazards and communicating this information through labels and safety data sheets (SDS). For a novel compound like this compound, researchers would be expected to apply GHS principles to its preliminary classification based on available data and structural analogies to known hazardous compounds.

Furthermore, organizations like the Organisation for Economic Co-operation and Development (OECD) develop Test Guidelines for the characterization of new chemical substances. Adhering to these guidelines in academic research can facilitate the future acceptance of the data by regulatory bodies worldwide, should the compound move towards commercial application.

Illustrative Data Table for Global Research Data Generation

| Data Point | Test Guideline Example | Generated Data for a Novel Compound |

|---|---|---|

| Melting Point | OECD TG 102 | 150-155 °C (decomposes) |

| Water Solubility | OECD TG 105 | <0.1 mg/L at 20°C |

| Partition Coefficient (Log Kow) | OECD TG 117 | 4.5 (estimated) |

| Preliminary Mutagenicity | OECD TG 471 (Ames Test) | Negative in initial screen |

Ethical Considerations in the Academic Pursuit of Complex Chemical Synthesis

The synthesis of novel and complex chemical compounds carries significant ethical responsibilities for academic researchers. solubilityofthings.comresearchgate.net The potential for a new substance to be beneficial or harmful places a burden on the chemist to consider the implications of their work beyond the laboratory. nih.gov

One of the primary ethical considerations is the potential dual-use of a synthesized compound. Researchers must be mindful of whether a new molecule could be repurposed for harmful applications, such as in the development of chemical weapons. worldscientific.com This requires a proactive approach to risk assessment and a commitment to transparency in research.

Another ethical dimension involves intellectual property and the dissemination of knowledge. solubilityofthings.com While patenting new compounds is a common practice, in the academic context, there is a strong ethical imperative to publish research findings to advance collective scientific understanding. This must be balanced with the need to protect potentially valuable intellectual property.

Furthermore, the principles of green chemistry are increasingly becoming an ethical mandate. Researchers are encouraged to design synthetic routes that are environmentally benign, use renewable feedstocks, and minimize waste. For a complex synthesis like that of this compound, this would involve careful selection of solvents, reagents, and reaction conditions to reduce the environmental footprint of the research.

Finally, there is an overarching responsibility to society. Chemists have an obligation to communicate the potential risks and benefits of their work clearly and to engage in public discourse about the role of chemistry in society. nih.govuoa.gr This includes being honest about the limitations of their knowledge regarding the long-term effects of novel compounds. researchgate.net

Table of Compound Names

| Identifier | Compound Name |

|---|---|

| This compound | 3'-Cytidylic acid, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)-2'-deoxyadenylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester |

Emerging Applications and Research Frontiers of Einecs 275 470 5

Catalytic Roles in Non-Biological Systems

While primarily known as a coupling agent, 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) plays important roles in various catalytic systems, often by facilitating the creation of hybrid materials that act as efficient catalysts or catalyst supports.

Research has shown that TMSPMA is instrumental in modifying the surface of nanoparticles to enhance their catalytic activity. For instance, it is used as a silane (B1218182) coupling agent for the modification of titanium dioxide (TiO₂) nanoparticles. medchemexpress.comsigmaaldrich.com This modification improves the stability of the nanoparticles in aqueous solutions, which is crucial for their application in polymer nanocomposite processing. sigmaaldrich.com

Furthermore, TMSPMA-functionalized nanocomposites have been developed for specific catalytic and sensing applications. A notable example is the use of TMSPMA-functionalized Ag-Ce nanocomposites for the selective colorimetric detection of mercury ions (Hg(II)). sigmaaldrich.com The functionalization allows for the creation of aggregates in the presence of the target ion, leading to a visible color change. sigmaaldrich.com The grafting process of organosilanes like TMSPMA can also be catalyzed using acids such as glacial acetic acid or hydrochloric acid, which facilitates their application in creating functionalized particles for various uses, including piezoelectric composites. mdpi.com

Material Science Applications and Engineering Implications

The primary application of TMSPMA in material science is as a coupling agent and adhesion promoter, bridging the interface between organic polymers and inorganic substrates. smolecule.comapolloscientific.co.uk This function is critical in the manufacturing of high-performance composite materials.

The trimethoxysilyl group of TMSPMA can hydrolyze to form silanol (B1196071) groups. These silanol groups can then form strong covalent bonds with hydroxyl groups present on the surfaces of inorganic materials like glass and metal oxides. Simultaneously, the methacrylate group can copolymerize with various organic monomers. smolecule.com This dual functionality creates a durable chemical bridge at the organic-inorganic interface, which significantly enhances the mechanical properties, heat resistance, and water resistance of the final composite material.

In dentistry, TMSPMA is a key component in dental composites and adhesives. couplingagentses.com It improves the bond between the dental resin and inorganic fillers (like silica) or the tooth structure itself, leading to more durable and long-lasting dental restorations. couplingagentses.com Its use in visible-light-curable urethane-modified epoxy acrylate/SiO₂ composites is a prime example, where it enhances the adhesion between the silica (B1680970) nanoparticles and the resin matrix. sigmaaldrich.comsigmaaldrich.com

Another significant engineering application is in the development of scaffolds for tissue engineering. Researchers have synthesized macroporous scaffolds from a TMSPMA-polyhedral oligomeric silsesquioxane (POSS) hybrid. sigmaaldrich.comrsc.org These scaffolds possess a chemical composition and microstructure that show potential for bone replacement applications. rsc.org

The table below summarizes key material science applications of TMSPMA.

Interactive Data Table: Material Science Applications of TMSPMA| Application Area | Role of TMSPMA | Resulting Improvement | Reference |

|---|---|---|---|

| Composite Materials | Coupling Agent | Enhanced mechanical strength, durability, and water resistance. | ottokemi.com |

| Dental Restoratives | Adhesion Promoter | Improved bonding between resin and fillers/tooth structure. | couplingagentses.comsigmaaldrich.com |

| Coatings | Monomer/Adhesion Promoter | Excellent adhesion and durability. | ottokemi.com |

| Tissue Engineering | Linker Molecule | Creates hybrid scaffolds with potential for bone replacement. | sigmaaldrich.comrsc.org |

| Polymer Modification | Crosslinking Agent | Improved mechanical properties and UV stability. | sigmaaldrich.comsigmaaldrich.com |

Advanced Functional Materials Development Based on 3-(Trimethoxysilyl)propyl methacrylate Structure

The unique structure of TMSPMA serves as a foundational building block for the development of a wide range of advanced functional materials. Its ability to participate in polymerization while also bonding to inorganic surfaces allows for the creation of sophisticated organic-inorganic hybrid materials. smolecule.com

One area of active research is the synthesis of polymer electrolytes for lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com TMSPMA is used as a monomer in the synthesis of these electrolyte materials, contributing to the development of safer and more efficient energy storage solutions. sigmaaldrich.com

TMSPMA is also crucial in creating porous polymers. Copolymers of TMSPMA with crosslinkers like trimethylolpropane (B17298) trimethacrylate (TRIM) can form highly porous microspheres. mdpi.com These materials, with high surface areas, have potential applications as efficient catalysts or as supports for catalytic processes due to their tunable properties and stability. mdpi.com

Furthermore, the development of novel building blocks derived from TMSPMA is pushing the frontiers of functional materials. For example, methylacrylate silatrane (B128906) (MAST) was developed from TMSPMA to overcome issues of hydrolysis and aggregation. acs.org This new compound exhibits enhanced chemical stability and processability, leading to the creation of superior antifouling coatings when copolymerized with monomers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). acs.org These advanced polymers form uniform, thin films with excellent antifouling properties, demonstrating the potential of modifying the TMSPMA structure for targeted applications. acs.org

The table below details research findings on advanced materials derived from TMSPMA.

Interactive Data Table: Research on TMSPMA-Based Advanced Functional Materials| Research Area | Material Developed | Key Finding | Reference |

|---|---|---|---|

| Energy Storage | Polymer Electrolytes | TMSPMA used as a monomer for lithium-ion battery materials. | sigmaaldrich.comsigmaaldrich.com |

| Porous Polymers | TMSPMA-TRIM Copolymers | Synthesis of highly porous microspheres with large surface areas. | mdpi.com |

| Hybrid Scaffolds | TMSPMA-POSS Hybrid | Scaffold with suitable microstructure for bone tissue engineering. | rsc.org |

| Antifouling Coatings | Copolymers with MAST (derived from TMSPMA) | Superior antifouling properties compared to TMSPMA-based polymers. | acs.org |

| Nanocomposites | TMSPMA-modified TiO₂ nanoparticles | Excellent stability in water for polymer nanocomposite processing. | medchemexpress.comsigmaaldrich.com |

Interdisciplinary Research Perspectives on Complex Chemical Structures

Integration of Chemical Synthesis with Computational Science

The synthesis of complex molecules like Fenpropathrin, a cyclopropanecarboxylate (B1236923) ester, traditionally relies on established organic chemistry principles. nih.gov Patented methods for its preparation involve the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride to form an acyl chloride. This intermediate then reacts with 3-phenoxy benzaldehyde (B42025) and sodium cyanide in a one-step process to yield Fenpropathrin. google.comgoogle.com These methods are designed for high yield and purity under mild conditions, making them suitable for industrial production. google.com

In recent years, the field of organic synthesis has been revolutionized by the integration of computational tools, a discipline often referred to as computer-assisted organic synthesis (CAOS). the-scientist.comsynthiaonline.com These technologies, supported by artificial intelligence (AI), can significantly accelerate the design and optimization of synthetic routes. the-scientist.comsynthiaonline.com

Retrosynthesis Software and its Potential Application

Identify alternative synthetic routes: By analyzing the complex structure, the software could propose new pathways that might be more cost-effective, have higher yields, or use greener reagents.

Optimize reaction conditions: While not their primary function, the data within these systems can inform the selection of optimal conditions for known transformations.

Navigate patent landscapes: Sophisticated platforms can be designed to find novel synthetic routes that circumvent existing patents. chemistryworld.com

While the available literature on the synthesis of Fenpropathrin does not explicitly detail the use of these advanced computational tools in its original development, the principles of CAOS are highly applicable to the optimization and future production of this and other complex pyrethroids. The table below lists some of the available software for computer-assisted retrosynthesis.

| Software/Platform | Key Feature | Developer/Collaborator |

| ASKCOS | Open-source suite of synthesis planning tools. nih.gov | MIT |

| SYNTHIA™ (formerly Chematica) | Uses expert-coded rules to discover novel pathways. chemistryworld.com | MilliporeSigma |

| IBM RXN for Chemistry | Cloud-based platform using AI to predict chemical reactions. the-scientist.com | IBM |

| AiZynthFinder | Open-source tool that can be trained on user-specific datasets. | AstraZeneca/University of Bern |

Cross-Disciplinary Approaches in Environmental Chemistry and Engineering

The widespread use of Fenpropathrin in agriculture necessitates a thorough understanding of its environmental fate and the development of strategies for its detection and remediation. researchgate.netresearchgate.net This requires a collaborative effort between environmental chemists, who study the chemical processes governing its persistence and degradation, and environmental engineers, who design technologies to mitigate its impact.

Environmental Fate and Degradation

Fenpropathrin's persistence in the environment is influenced by several factors, including soil type, temperature, and the presence of microorganisms. amazonaws.com It is considered moderately persistent in soil, with degradation occurring through both abiotic and biotic processes. herts.ac.uk

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of Fenpropathrin. Studies have shown that the degradation rate is much faster in un-sterilized soil compared to sterilized soil. Several bacterial strains, such as Bacillus sp. DG-02 and Rhodopseudomonas sp. PSB07-8, have been identified as capable of effectively degrading Fenpropathrin. researchgate.netsci-hub.se The degradation often begins with the cleavage of the ester bond. researchgate.netnih.gov

Photolysis and Hydrolysis: Fenpropathrin can be broken down by sunlight on surfaces (photolysis) and by water (hydrolysis). pesticidestewardship.org The rate of hydrolysis is dependent on pH. regulations.gov

Mobility: Fenpropathrin has low mobility in soil and is not expected to leach significantly into groundwater due to its strong adsorption to soil particles. herts.ac.ukregulations.gov

The following table summarizes the degradation half-life of Fenpropathrin under different conditions.

| Condition | Half-life (T₀.₅) | Reference |

| Un-sterilized Soil | 56.2 days | |

| Sterilized Soil | 135.1 days | |

| Aerobic Soil (Typical) | 34 days | herts.ac.uk |

Analytical Methods and Remediation

The monitoring of Fenpropathrin residues in environmental samples and agricultural products is crucial. Gas chromatography (GC) coupled with detectors like mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) is a common and effective method for its determination. researchgate.netproquest.comui.ac.idresearchgate.netnih.gov Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed for extraction and cleanup. researchgate.netproquest.com

When contamination occurs, remediation technologies are required. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is a promising and environmentally friendly approach. nih.gov Bioaugmentation, the process of adding specific microbial strains like Bacillus sp. DG-02 to contaminated soil, has been shown to significantly enhance the degradation rate of Fenpropathrin. researchgate.net Phytoremediation, which uses plants and their associated microbes to clean up pollutants, is another innovative strategy being explored. uhasselt.be

Collaboration between Organic Synthesis and Materials Science

The intersection of organic synthesis and materials science offers opportunities to create novel materials with tailored properties. While research directly linking the organic synthesis of Fenpropathrin to new materials is limited, the broader class of pyrethroids provides examples of such collaborations. These collaborations often focus on developing "smart" materials that can control the release of the active compound or impart protective properties to a substrate.

Functionalized Materials

Organic synthesis can be used to chemically bond active molecules like pyrethroids to various materials. A notable example is the functionalization of textiles with Permethrin, a structurally related pyrethroid. researchgate.net This process creates insect-repellent clothing and gear, where the insecticide is embedded within the fiber and migrates to the surface in a controlled manner. researchgate.net This application is a clear demonstration of how organic synthesis can be used to create materials with enhanced functionality for personal protection.

Controlled-Release Formulations

A significant area of collaboration is the development of controlled-release formulations for pesticides. google.comnih.gov These formulations are designed to release the active ingredient slowly over time, which can improve efficacy, reduce the number of applications needed, and minimize environmental runoff. google.comascendiacdmo.com This is achieved by encapsulating the pesticide within a polymeric matrix. ascendiacdmo.com The release mechanism can be tailored by the choice of polymer and the formulation design.

The table below outlines common mechanisms used in controlled-release formulations.

| Release Mechanism | Description |

| Membrane Diffusion | The pesticide is enclosed within an insoluble polymer coating and diffuses out at a controlled rate. ascendiacdmo.com |

| Matrix Erosion | The pesticide is dispersed within a biodegradable or erodible polymer matrix that slowly dissolves or breaks down, releasing the active ingredient. ascendiacdmo.com |

| Swelling/Osmosis | Water is drawn into the formulation, causing it to swell and release the pesticide through pores or by osmotic pressure. |

| Chemical Trigger | Release is initiated by a specific chemical trigger in the environment, such as a change in pH. |

These advanced formulations are a product of the synergy between organic chemists, who synthesize and modify the active ingredients, and polymer and materials scientists, who design the carrier systems. While specific controlled-release formulations for Fenpropathrin are not detailed in the provided search results, the principles are widely applicable to this class of compounds.

Future Directions in Einecs 275 470 5 Research

Addressing Unmet Challenges in Complex Molecule Research

The study of complex heterocyclic systems like Einecs 275-470-5 is not without its difficulties. A primary challenge lies in the synthesis and structural modification of the quinazolinone core. While numerous synthetic methods exist, there is a persistent need for more efficient, cost-effective, and environmentally friendly approaches to generate diverse libraries of these compounds for high-throughput screening. rsc.org

A significant hurdle is the elucidation of precise structure-activity relationships (SAR). tandfonline.com Understanding how subtle changes to the quinazolinone, fluorophenyl, or triazole rings affect biological activity is crucial for rational drug design. nih.gov This requires extensive synthesis of analogues and robust biological testing, which can be resource-intensive. For instance, modifications at the C-2, C-3, and C-4 positions of the quinazolinone ring have been shown to significantly alter the pharmacological profile. tandfonline.com

Furthermore, identifying the specific molecular targets and mechanisms of action remains a key challenge. nih.gov While quinazolinone derivatives are known to act on targets like EGFR, VEGFR-2, and various kinases, the exact interactions for many hybrids are not fully understood. nih.govnih.gov Overcoming drug resistance, a common issue with antimicrobial and anticancer agents, also presents a major unmet need that future research must address. nih.gov

Table 1: Key Research Challenges for Quinazolinone-Triazole Hybrids

| Challenge Category | Specific Issues |

|---|---|

| Synthesis & Scalability | Developing greener, more efficient synthetic routes; enabling rapid diversification of the core scaffold. |

| Structure-Activity Relationship (SAR) | Comprehensive mapping of substituent effects on bioactivity; predicting activity through computational models. |

| Mechanism of Action | Identifying specific protein targets; understanding downstream cellular effects and pathways. |

| Drug Resistance | Investigating mechanisms of acquired resistance; designing next-generation compounds to overcome resistance. |

Anticipated Methodological Advancements and Technological Innovations

The future of research on this compound and its analogues will be heavily influenced by methodological and technological progress. Innovations in synthetic organic chemistry are expected to play a pivotal role. rsc.org Methodologies such as C–H activation, photoredox chemistry, and multicomponent reactions (MCRs) offer powerful tools for creating novel and complex quinazolinone derivatives with greater efficiency and precision. rsc.orgrsc.org These modern techniques can facilitate the construction of intricate molecular architectures that are difficult to access through traditional methods. msesupplies.com

The integration of artificial intelligence (AI) and machine learning in drug discovery will accelerate the design of new analogues. Computational tools can be used to predict the biological activities and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov In silico docking studies are already crucial for understanding binding modes with biological targets, and these models are continually improving in accuracy. nih.gov

Advances in biological screening and imaging will also be transformative. The use of high-content screening and advanced bioimaging techniques can provide deeper insights into the cellular effects of these compounds. rsc.org Furthermore, the development of luminescent quinazolinone derivatives opens up possibilities for their use as fluorescent probes for biological imaging, a novel application for this class of molecules. rsc.org

Strategic Roadmaps for Collaborative Research Endeavors

Given the multidisciplinary nature of drug discovery, progress in the field of quinazolinone-triazole hybrids will depend on robust collaborative efforts. A strategic roadmap should prioritize the formation of consortia involving academic chemists, biologists, pharmacologists, and industry partners. Such collaborations are essential to bridge the gap between basic scientific discovery and clinical application. rsc.org

Key Areas for Collaboration:

Academia-Industry Partnerships: Academic labs can focus on novel synthesis and discovery, while pharmaceutical companies can provide resources for advanced screening, preclinical development, and clinical trials. rsc.org

Interdisciplinary Research Teams: Integrating synthetic chemists with computational biologists and pharmacologists from the outset of a project can lead to more effective rational drug design and a deeper understanding of SAR and mechanisms of action.

Open Science Initiatives: Sharing data and compound libraries through open platforms can prevent duplication of effort and accelerate the discovery of new therapeutic applications for quinazolinone derivatives. This approach can be particularly valuable in addressing neglected diseases or emerging public health threats like antifungal resistance. nih.govuniv-grenoble-alpes.fr

A global, collaborative approach is particularly crucial for developing new antifungal agents, an area where quinazolinones have shown promise. nih.govresearchgate.net The rising threat of drug-resistant fungal infections necessitates a coordinated international effort to discover and develop new classes of antifungals. mdpi.comthe-innovation.org

Potential for New Academic Discoveries Stemming from this compound Investigations

While the primary focus of research on this compound has been its therapeutic potential, investigations into this molecular scaffold are likely to yield fundamental academic discoveries. The inherent chemical properties of the quinazolinone ring system are leading to explorations beyond pharmacology.

One of the most exciting emerging areas is in materials science . Certain quinazolinone derivatives have been found to possess unique luminescence properties. rsc.org This opens a new frontier of research into their application as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The tunability of their electronic properties through synthetic modification makes them attractive candidates for developing novel functional materials.

In the field of chemical biology , quinazolinone-based molecules can serve as powerful tools to probe biological systems. Their ability to interact with a variety of biological targets, including enzymes and receptors, makes them valuable for identifying and validating new drug targets. researchgate.net The development of highly selective quinazolinone inhibitors can help to dissect complex cellular signaling pathways.

Furthermore, the study of quinazolinone synthesis itself contributes to the fundamental advancement of organic chemistry . The development of novel reactions and catalytic systems to construct this heterocyclic core expands the synthetic chemist's toolkit and can have broad applications in the synthesis of other complex molecules. ujpronline.com

Table 2: Emerging Research Areas for Quinazolinone Scaffolds

| Research Field | Potential Application/Discovery |